2-Chloro-5-fluorobenzoyl chloride
Overview
Description
2-Chloro-5-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H3Cl2FO . It is used in various chemical reactions and has a molecular weight of 193 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,4-dichloro fluorobenzene and CCl4 under the action of solid acid catalyst S2O82-/Sm2O3-ZrO2-Al2O3 and AlCl3 . The reaction generates 2,4-dichloro-5-fluoro- (trichloromethyl) benzene, which is then catalyzed and hydrolyzed by FeCl3 .Molecular Structure Analysis
The molecular structure of this compound has been investigated using gas electron diffraction data . The molecule exists in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions .Chemical Reactions Analysis
This compound reacts with aromatic amines and ammonium thiocyanate using polyethylene glycol-400 as the catalyst under the condition of solid-liquid phase-transfer catalysis to form N-aryl-N′ (2-chlorobenzoyl) thioureas . It also causes the acylation of polystyrene during the preparation and regeneration of the polystyrene-based resin .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 213.0±20.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.9±3.0 kJ/mol and a flash point of 82.6±21.8 °C .Scientific Research Applications
Synthesis and Pharmaceutical Applications
2-Chloro-5-fluorobenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It's used in the production of antibiotics like ciprofloxacin, where its role in optimizing synthetic methods is crucial for improving yield and environmental protection (Bian Ming & Zhang Tianyong, 2007). Additionally, this compound is instrumental in the synthesis of 2-aminobenzophenones, which exhibit potential anticancer activity. The presence of a chlorine atom in the benzophenone molecule increases its activity, highlighting the importance of this compound in medical research (S. Cortez-Maya et al., 2012).
Molecular Structure and Conformational Studies
In structural chemistry, this compound has been studied for its molecular conformational structures. Gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations provide insights into the molecular structures and conformational compositions of this compound. These studies are essential for understanding the behavior and interaction of this molecule in different chemical processes (T. Johansen, P. Dahl, & K. Hagen, 2013).
Chemistry and Reactivity
The compound is involved in various chemical reactions, demonstrating a broad range of reactivity. For instance, its role in the formation of N-heterocyclic carbenes, which are significant in organic synthesis and pharmaceutical chemistry, is noteworthy. These carbenes exhibit increased π-acceptor character, essential for various chemical transformations (M. Hobbs et al., 2010).
Continuous-Flow Processes in Pharmaceutical Production
This compound is crucial in developing efficient continuous-flow processes for pharmaceutical production. Its ability to form strong C–C bonds through rapid activation of carboxylic acids leads to less raw material consumption, higher product yield, and enhanced safety in pharmaceutical manufacturing (Shaozheng Guo, Zhiqun Yu, & W. Su, 2020).
Safety and Hazards
2-Chloro-5-fluorobenzoyl chloride is a hazardous chemical. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . It should be stored in a well-ventilated place and kept in a tightly closed container .
Future Directions
While specific future directions for 2-Chloro-5-fluorobenzoyl chloride are not mentioned in the retrieved sources, it has been used in the preparation of 3- (N -Hydroxycarbamimidoyl)-benzoic acid methyl ester . It has also been used to develop a hollow-fiber liquid phase microextraction with in situ derivatization method coupled with HPLC-UV for the determination of metformin hydrochloride in biological fluids , indicating potential applications in analytical chemistry.
Mechanism of Action
Target of Action
2-Chloro-5-fluorobenzoyl chloride is a chemical compound used in various biochemical research It’s known to be used in the synthesis of other compounds, suggesting its role as a reagent in chemical reactions .
Mode of Action
The mode of action of this compound is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, including amines, alcohols, and carboxylic acids, to form amides, esters, and anhydrides, respectively .
Biochemical Pathways
For instance, it reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give a N-mono-N,N-di-substituted intermediate, which upon ring closure yields a heteroannulated oxazinone .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the context of its use. In the context of organic synthesis, its primary effect is the formation of new chemical bonds, leading to the creation of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s known to be moisture-sensitive , indicating that it may hydrolyze in the presence of water. It’s also classified as a hazardous substance, with safety precautions indicating that it should be kept away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-fluorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its reactive acyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. These interactions are crucial in the modification of proteins and peptides, which can alter their function and activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with proteins can lead to changes in protein structure and function, which can impact cellular processes such as signal transduction and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its reactive acyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the compound can inhibit enzymes by forming covalent bonds with active site residues, preventing substrate binding and catalysis . Additionally, this compound can alter gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can degrade over time, leading to a decrease in its activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as the modification of specific proteins involved in disease pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular processes . The localization of the compound can impact its activity and function, as it may interact with different biomolecules in various subcellular compartments .
Properties
IUPAC Name |
2-chloro-5-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZSJPBASHYOHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373935 | |
Record name | 2-Chloro-5-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-51-6 | |
Record name | 2-Chloro-5-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.